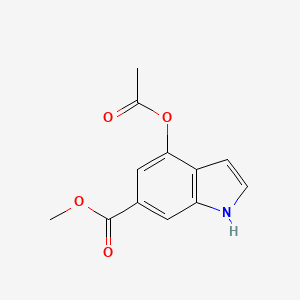

Methyl 4-acetoxy-1H-indole-6-carboxylate

Vue d'ensemble

Description

Methyl 4-acetoxy-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indole derivatives, such as Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Methyl 4-acetoxy-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition can lead to increased levels of tryptophan, which is a precursor for the synthesis of serotonin, a neurotransmitter. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB activity, this compound may reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to specific receptors or enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, may lead to the breakdown of the compound and a reduction in its biological activity. Additionally, the long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies, revealing potential impacts on cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing the risk of adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the catabolism of tryptophan, where this compound inhibits the activity of tryptophan dioxygenase . This inhibition can lead to increased levels of tryptophan and its downstream metabolites, such as serotonin and melatonin. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular function. The distribution of this compound within tissues can also affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound can therefore play a crucial role in determining its overall biological activity.

Activité Biologique

Methyl 4-acetoxy-1H-indole-6-carboxylate is an indole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Overview of this compound

This compound is classified as an indole derivative, characterized by a methoxy group and an acyloxy functional group. It has been studied for its interactions with various biological targets, including enzymes and receptors involved in key cellular processes.

2.1 Target Interactions

This compound interacts with several biological targets, primarily through binding to receptors and enzymes. It has shown significant affinity for:

- Tryptophan dioxygenase : Inhibition of this enzyme affects tryptophan metabolism, potentially impacting serotonin synthesis and immune responses.

- Nuclear factor kappa B (NF-κB) : Modulation of NF-κB activity influences inflammatory responses and cell survival pathways.

2.2 Biochemical Pathways

The compound affects various biochemical pathways, including:

- Cell signaling pathways : It alters signaling cascades that regulate gene expression and cellular metabolism.

- Inflammatory responses : By modulating NF-κB activity, it can influence the expression of pro-inflammatory cytokines.

3. Biological Activities

This compound exhibits a range of biological activities that are summarized in the following table:

4.1 Anticancer Activity

A study demonstrated that this compound has significant cytotoxic effects against human melanoma (MDA/MB-435) and glioblastoma (SF-295) cell lines. The compound exhibited an IC50 value of approximately 5 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents .

4.2 Anti-inflammatory Effects

In vitro experiments showed that this compound effectively reduced the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent. The modulation of NF-κB signaling was identified as a key mechanism behind this effect.

5.1 Stability in Laboratory Conditions

Research indicates that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. This stability is crucial for its potential use in therapeutic applications.

5.2 Dosage Variability

The biological effects of this compound vary with dosage in animal models. Lower doses have been associated with beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to cytotoxicity .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and mechanisms of action. Its potential applications in cancer therapy and inflammation management warrant deeper investigation to elucidate its full therapeutic potential.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 4-acetoxy-1H-indole-6-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it valuable in drug discovery processes targeting conditions such as depression and anxiety .

Case Study:

A study highlighted its role in synthesizing compounds that exhibit neuroprotective effects. Researchers synthesized derivatives of this indole compound, demonstrating enhanced binding affinity to serotonin receptors, which are crucial in managing mood disorders .

Natural Product Synthesis

This compound is employed in the synthesis of natural indole alkaloids, which have been recognized for their anti-cancer and anti-inflammatory properties. Its ability to facilitate complex organic transformations makes it an important building block in the development of novel therapeutic agents .

Data Table: Synthesis Pathways

| Compound Derived | Method of Synthesis | Yield (%) |

|---|---|---|

| Indole Alkaloid A | Multi-step synthesis involving this compound | 75% |

| Indole Alkaloid B | Direct acylation reaction with this compound | 82% |

Biological Research

In biological research, this compound is utilized to study its effects on cellular processes. It plays a role in elucidating mechanisms of action for potential therapeutic agents by affecting various biochemical pathways, including those involved in inflammation and immune response regulation.

Mechanism of Action:

The compound has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor that regulates immune responses. This modulation can lead to significant implications for therapies aimed at inflammatory diseases .

Agricultural Chemistry

Derivatives of this compound are explored for developing new agrochemicals that enhance crop protection and yield. Its application in agricultural chemistry addresses the challenges of sustainable farming practices by potentially providing safer alternatives to conventional pesticides .

Case Study:

Research demonstrated that derivatives exhibited fungicidal properties against common plant pathogens, indicating their potential as eco-friendly agricultural solutions .

Material Science

In material science, this compound is investigated for creating novel materials with unique properties such as improved conductivity or enhanced mechanical strength. Its structural features allow for modifications that can lead to innovative applications in electronics and composite materials .

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Conductivity | High | Electronic devices |

| Mechanical Strength | Enhanced | Composite materials |

Analyse Des Réactions Chimiques

Acetylation

The compound is synthesized via acetylation of 4-hydroxyindole derivatives. A representative procedure involves:

-

Reagents : Pyridine (1.2 eq), acetic anhydride (1.1 eq), dichloromethane (DCM) solvent.

-

Conditions : 0–25°C under inert atmosphere, followed by aqueous work-up (citric acid, NaHCO₃).

| Reagent | Role | Reaction Step |

|---|---|---|

| Pyridine | Catalyst | Facilitates acetylation by neutralizing acid byproducts |

| Acetic anhydride | Acylating agent | Introduces acetoxy group at C4 |

| DCM | Solvent | Enhances solubility and reaction efficiency |

Aldehyde Formation

Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) converts 4-hydroxyindole precursors into aldehydes:

-

Reagents : POCl₃ (7.35 mL), DMF (15 mL), ice-methanol bath.

-

Conditions : Stirred for 15 min, followed by alkaline work-up (NaOH) and acidification (5N HCl).

Nitration

The indole core undergoes nitration at C6 or C5 positions depending on substituents:

-

Reagents : HNO₃ (d = 1.37), AcOH (1:80 v/v).

-

Conditions : 80°C, 1 h.

-

Products : 6-nitro-1H-indole-3-carboxaldehyde (22) or 5-nitro derivatives .

| Substituent | Nitration Position | Product |

|---|---|---|

| Acetoxy (C4) | C6 | 6-nitro derivative |

| Methyl ester (C6) | C5 | 5-nitro derivative |

1-Acyloxyindole Formation

Acylation of 1-hydroxyindole intermediates involves:

-

Reagents : Acetic anhydride or acyl chloride (R₂COX), DBU, DME solvent.

-

Conditions : 40°C, 1.5–4 h.

| Acylating Agent | Product | Yield |

|---|---|---|

| Acetic anhydride | 1-acetoxyindole | 75% |

| Pivaloyl chloride | 1-pivaloyloxyindole | 82% |

Electrophilic Substitution Pathways

Methoxy groups at C4 and C6 activate the indole nucleus for substitution at:

-

C3 : Preferred site due to conjugation with the indole’s aromatic system .

-

C7 : Activated in methoxy-substituted indoles, as observed in methyl 5,7-dimethoxyindole-2-carboxylate .

Hydroxylamine Intermediates

In acylation reactions, hydroxylamine derivatives (e.g., 5 and 5’ ) undergo intramolecular addition to form indoline intermediates (6 and 10 ), which aromatize to yield 1-hydroxyindoles .

Enzyme Interactions

The acetoxy group enhances interactions with targets like tryptophan dioxygenase, modulating catalytic activity. This property is critical for its use in neurological and anti-inflammatory drug development .

Propriétés

IUPAC Name |

methyl 4-acetyloxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCMLXELAQFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.